D-Fructose-d7
CAS No.:
Cat. No.: VC0206244
Molecular Formula: C₆H₅D₇O₆
Molecular Weight: 187.2
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₅D₇O₆ |
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Molecular Weight | 187.2 |
Introduction
Chemical Structure and Properties
Molecular Structure
The IUPAC name for D-Fructose-d7 is (3S,4R,5R)-3,4,5,6,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol, which describes its stereochemistry and deuterium positioning . Like natural fructose, D-Fructose-d7 can exist in multiple forms, including furanose (five-membered ring) and pyranose (six-membered ring) structures, with the deuterium atoms maintaining their positions regardless of the ring configuration.
Physical and Chemical Properties
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Higher molecular weight (187.20 g/mol vs. 180.16 g/mol for natural fructose)
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Altered vibrational frequencies due to the heavier deuterium atoms
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Modified reaction kinetics in certain chemical and enzymatic processes (known as kinetic isotope effects)
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Distinctive spectroscopic signatures, particularly in NMR spectroscopy and mass spectrometry
The commercial product is typically specified with isotopic purity (e.g., 97 atom % D), indicating the percentage of target positions successfully deuterated .
Comparison with Natural D-Fructose
Table 1: Comparison between D-Fructose and D-Fructose-d7
Property | Natural D-Fructose | D-Fructose-d7 |
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Molecular Formula | C6H12O6 | C6H5D7O6 |
Molecular Weight | 180.16 g/mol | 187.20 g/mol |
Hydrogen Positions | All positions contain 1H | Positions 1,1,3,4,5,6,6 contain 2H (deuterium) |
NMR Spectroscopy | Standard 1H NMR signal pattern | Reduced or absent signals at deuterated positions |
Mass Spectrometry | Base molecular ion at m/z 180 | Base molecular ion at m/z 187 |
Biological Activity | Standard metabolic processing | Similar metabolic processing with traceable pathways |
Synthesis and Production Methods
Isotopic Labeling Techniques
The synthesis of D-Fructose-d7 involves sophisticated isotopic labeling techniques that incorporate deuterium atoms at specific positions. While the exact commercial production methods are often proprietary, several approaches are commonly employed:
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Hydrogen-deuterium exchange reactions in deuterated solvents (D2O) under controlled conditions
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Chemical synthesis from deuterated precursors
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Enzymatic methods using specialized catalysts
Applications in Research
Metabolic Studies
D-Fructose-d7 serves as an invaluable tracer for investigating fructose metabolism in biological systems. The deuterium labels allow researchers to track the fate of fructose molecules through various metabolic pathways, including:
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Glycolysis and energy production
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Lipogenesis and fat storage mechanisms
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Glucose-fructose interconversion processes
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Metabolic disorders related to fructose processing
By monitoring the movement and transformation of the deuterium atoms, researchers can map metabolic pathways with unprecedented precision, contributing to our understanding of both normal metabolism and metabolic disorders.
Biochemical Investigations
In biochemical research, D-Fructose-d7 enables detailed studies of:
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Sugar isomerization mechanisms, such as the conversion between glucose and fructose
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Enzyme kinetics, where deuterium substitution can reveal mechanistic details through kinetic isotope effects
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Fructose transporter specificity and binding-site spatial requirements, as demonstrated in studies with GLUT5 (the specific fructose transporter)
For example, research has shown that GLUT5, the primary fructose transporter, interacts with both furanose and pyranose forms of fructose, and requires all hydroxyls to be in the fructo-configuration for efficient transport . Such insights help elucidate the molecular basis of carbohydrate transport and metabolism.
Analytical Chemistry Applications
In analytical chemistry, D-Fructose-d7 serves multiple functions:
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Internal standard for quantitative analysis of natural fructose in complex biological samples
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Reference compound for method validation in sugar analysis
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Tool for assessing matrix effects in complex sample analysis
These applications leverage the compound's chemical similarity to natural fructose while allowing clear spectroscopic differentiation.
Analytical Methods for D-Fructose-d7
Mass Spectrometry
Mass spectrometry offers high sensitivity for D-Fructose-d7 detection and characterization:
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The molecular ion appears at m/z 187 (compared to m/z 180 for natural fructose)
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Distinctive fragmentation patterns confirm deuterium positions
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Isotope ratio measurements determine the degree of deuteration
When coupled with separation techniques like gas or liquid chromatography, mass spectrometry provides powerful analytical capabilities for detecting D-Fructose-d7 in complex mixtures.
Table 2: Analytical Methods for D-Fructose-d7 Characterization
Analytical Method | Application | Key Information Obtained |
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1H NMR | Structure confirmation | Deuteration positions (by signal absence) |
2H NMR | Deuterium detection | Direct confirmation of deuterium presence and positions |
13C NMR | Structure analysis | Carbon environment changes due to deuteration |
Mass Spectrometry | Molecular weight confirmation | Exact mass and isotopic distribution |
LC-MS/MS | Metabolite tracking | Identification of deuterated metabolites in biological samples |
GC-MS | Volatile derivative analysis | Analysis after derivatization for enhanced volatility |
Current Research Utilizing D-Fructose-d7
Fructose Metabolism Studies
Recent research has utilized D-Fructose-d7 to elucidate the complex metabolism of fructose in various physiological and pathological conditions. These studies have provided insights into:
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The role of fructose in metabolic syndrome development
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Fructose contribution to non-alcoholic fatty liver disease
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Differential metabolism of fructose compared to other sugars
The isotopic labeling allows researchers to distinguish fructose-derived metabolites from those originating from other carbon sources, providing a clearer picture of specific metabolic pathways.
Sugar Isomerization Mechanisms
Studies investigating the conversion between glucose and fructose have benefited from deuterated sugar analogs. For example, research has shown that organogermanium compounds can significantly enhance the conversion of glucose to fructose, achieving conversion ratios up to 80% compared to the standard 50% with conventional methods . The high affinity of these compounds for fructose (with complex formation constants approximately 40-fold higher for fructose than glucose) appears to drive the isomerization by preferentially stabilizing the product .
Fructose Transporter Studies
Research into sugar transporters, particularly GLUT5 (the primary fructose transporter), has employed fructose analogs to examine specificity and binding-site requirements. These studies suggest that both furanose and pyranose ring forms of D-fructose interact with GLUT5, and that all hydroxyls must be in the fructo-configuration for efficient transport . This research contributes to our understanding of carbohydrate transport across cellular membranes and may inform the development of metabolic interventions.
Future Research Directions
Advanced Metabolic Tracing
Emerging research methodologies combining isotope labeling with advanced analytical techniques promise to further enhance the utility of D-Fructose-d7:
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Multi-isotope tracing approaches that combine deuterium labeling with 13C or 15N labeling
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Single-cell metabolomics to track fructose metabolism at the cellular level
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Tissue-specific metabolic mapping using imaging mass spectrometry
These approaches will provide increasingly detailed views of fructose metabolism in complex biological systems.
Therapeutic Applications
The understanding gained from D-Fructose-d7 studies may contribute to therapeutic developments:
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Design of fructose metabolism modulators for metabolic disorders
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Development of diagnostic tools based on fructose metabolism patterns
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Nutritional interventions targeted at specific aspects of fructose processing
As our understanding of fructose metabolism advances, so too will our ability to address related health conditions.
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